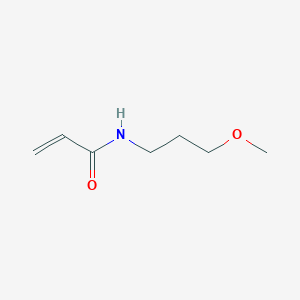

N-(3-Methoxypropyl)acrylamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJGITGQDQSWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437820 | |

| Record name | N-(3-Methoxypropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107374-86-7 | |

| Record name | N-(3-Methoxypropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHOXYPROPYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxypropyl)acrylamide (MPA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(3-Methoxypropyl)acrylamide (MPA), a versatile monomer increasingly utilized in the development of advanced polymers for biomedical applications. Drawing upon established methodologies and field-proven insights, this document is intended to serve as a practical resource for researchers engaged in polymer chemistry, drug delivery, and materials science.

Introduction: The Significance of this compound

This compound (MPA) is an organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . At room temperature, it exists as a colorless to light yellow liquid. The unique molecular architecture of MPA, featuring a vinyl group amenable to polymerization and a hydrophilic methoxypropyl side chain, imparts a desirable balance of properties to the resulting polymers. This has led to its investigation in a variety of applications, including the development of "smart" materials that respond to environmental stimuli such as temperature and pH.

Polymers derived from MPA have shown significant promise in the biomedical field. They are explored for use in drug delivery systems, where their thermosensitive nature can be harnessed for controlled release. Furthermore, their potential in radiotherapy dosimetry and as a component in biocompatible hydrogels for tissue engineering is an active area of research.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for synthesizing MPA is through a nucleophilic acyl substitution reaction. This involves the reaction of acryloyl chloride with 3-methoxypropylamine. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

The reaction mechanism is initiated by the nucleophilic attack of the primary amine of 3-methoxypropylamine on the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the final this compound product.

An In-depth Technical Guide to N-(3-Methoxypropyl)acrylamide (MOPA) for Advanced Polymer Synthesis

Abstract: N-(3-Methoxypropyl)acrylamide (MOPA) is a functional monomer increasingly recognized for its utility in the synthesis of "smart" polymers, particularly those with thermoresponsive properties. Its unique chemical structure, featuring a hydrophilic methoxypropyl side chain and a polymerizable acrylamide group, allows for the creation of polymers with tunable Lower Critical Solution Temperatures (LCSTs). This guide provides a comprehensive overview of the core physicochemical properties of the MOPA monomer, detailed protocols for its polymerization via both conventional and controlled radical pathways, an analysis of the resultant polymer (PMOPA) characteristics, and a discussion of its applications, primarily in the fields of drug delivery and biomaterials. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to this compound (MOPA)

Chemical Identity and Structure

This compound, commonly abbreviated as MOPA, is an N-substituted acrylamide monomer. Its structure consists of a vinyl group attached to an amide functionality, which in turn is substituted with a 3-methoxypropyl group.[1] This combination of a reactive vinyl group for polymerization, a hydrogen-bonding amide, and a flexible, moderately hydrophilic ether side-chain is central to the properties of both the monomer and its corresponding polymer.

The IUPAC name for MOPA is N-(3-methoxypropyl)prop-2-enamide.[2] Its structure is a key determinant of its reactivity and the properties of the polymers derived from it. The terminal methoxy group and the amide linkage can participate in hydrogen bonding, influencing solubility and the thermoresponsive behavior of its polymer in aqueous solutions.[1]

Significance in Advanced Polymer Synthesis

The primary driver for the use of MOPA in polymer science is the thermoresponsive nature of its homopolymer, poly(this compound) (PMOPA). Similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), PMOPA exhibits a Lower Critical Solution Temperature (LCST), a temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrated coil to an insoluble, dehydrated globule.[3][4] This "smart" behavior is highly desirable for applications requiring environmentally triggered responses, such as controlled drug delivery, injectable hydrogels, and smart surfaces.[1][5][6]

The ability to precisely control polymer architecture, molecular weight, and dispersity through techniques like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization makes MOPA an even more valuable tool for creating highly defined, functional materials.[1]

Core Physicochemical Properties of MOPA Monomer

A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies, ensuring proper storage, and safe handling.

Summary of Physical and Chemical Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 107374-86-7 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.023 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.475 | |

| Storage Temperature | 2-8°C | |

| Inhibitor | Typically contains MEHQ (Monomethyl ether hydroquinone) |

In-Depth Analysis of Key Properties

-

Solubility : While specific quantitative data is not widely published, MOPA is expected to be soluble in a range of polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, which is beneficial for solution polymerization.[1] Its solubility in water has not been formally tested according to some suppliers, but its structure suggests at least partial miscibility, a crucial factor for aqueous polymerization techniques.

-

Stability and Storage : MOPA is a reactive monomer susceptible to spontaneous polymerization, especially when exposed to heat or UV light.[7] For this reason, it is supplied with an inhibitor like MEHQ. It is imperative to store the monomer at refrigerated temperatures (2-8°C) and protected from light to ensure its stability and prevent premature polymerization.[8] The presence of dissolved oxygen can also aid in stabilization.[7]

-

Reactivity : The acrylamide functionality of MOPA makes it amenable to free-radical polymerization. The vinyl group is electron-deficient due to the adjacent electron-withdrawing amide group, making it reactive towards radical species. This allows for polymerization using a variety of initiation methods.[1]

Polymerization of MOPA: Methodologies and Mechanistic Insights

The synthesis of PMOPA can be achieved through several radical polymerization techniques. The choice of method directly impacts the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the final polymer, which are critical parameters for advanced applications.

Conventional Free Radical Polymerization (FRP)

FRP is a robust and straightforward method for polymerizing MOPA. It typically involves a radical initiator (e.g., AIBN or potassium persulfate) in a suitable solvent.

-

Causality : This method is often chosen for its simplicity and scalability. However, it offers poor control over the polymerization process, leading to polymers with broad molecular weight distributions (high dispersity, Đ > 1.5) and undefined end-groups. This lack of control can result in batch-to-batch variability and less predictable thermoresponsive behavior.

Reversible Deactivation Radical Polymerization (RDRP)

To overcome the limitations of FRP, controlled or "living" radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamides like MOPA.

-

Expertise & Causality : RAFT is the preferred method when well-defined polymers are required.[9] It introduces a chain transfer agent (CTA) into the system, which reversibly caps the growing polymer chains. This dynamic equilibrium between active (propagating) and dormant (capped) chains allows for simultaneous growth of all polymer chains, resulting in polymers with predetermined molecular weights, narrow dispersity (Đ < 1.2), and high end-group fidelity.[10] This level of control is essential for applications where the polymer's molecular weight directly influences its LCST and self-assembly behavior.[1]

This protocol provides a representative procedure for synthesizing a well-defined PMOPA homopolymer.

-

Reagents & Materials :

-

This compound (MOPA), inhibitor removed (e.g., by passing through a basic alumina column).

-

RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT).

-

Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA).[11]

-

Solvent (e.g., Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).[1]

-

Schlenk flask, magnetic stirrer, nitrogen/argon source, rubber septa.

-

-

Procedure :

-

To a Schlenk flask, add MOPA (e.g., 1.0 g, 6.98 mmol), RAFT agent DDMAT (e.g., 25.5 mg, 0.070 mmol, for a target DP of 100), and initiator ACVA (e.g., 1.96 mg, 0.007 mmol, [RAFT]:[I] = 10:1).

-

Add anhydrous DMF (e.g., 7 mL) to achieve the desired monomer concentration (e.g., 1 M).[1]

-

Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution. Self-Validating Insight: This step is critical. Oxygen is a radical scavenger and will inhibit the polymerization, leading to poor control and long induction periods.

-

After the final thaw, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at the desired temperature (e.g., 70-80°C).[1]

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), taking aliquots periodically via a degassed syringe to monitor conversion by ¹H NMR.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration or centrifugation, re-dissolve in a minimal amount of a good solvent (e.g., THF or acetone), and re-precipitate. Repeat this purification step 2-3 times.

-

Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

-

Caption: The reversible coil-to-globule phase transition of PMOPA at the LCST.

Characterization Techniques for MOPA and PMOPA

Rigorous characterization is essential to validate the successful synthesis and understand the properties of the monomer and resulting polymer.

| Technique | Analyte | Purpose |

| ¹H NMR | MOPA, PMOPA | Confirm chemical structure, determine monomer purity, and calculate monomer conversion during polymerization. |

| FTIR | MOPA, PMOPA | Identify characteristic functional groups (C=C, N-H, C=O, C-O-C) and confirm polymerization by disappearance of vinyl peaks. |

| SEC/GPC | PMOPA | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |

| DSC | PMOPA | Determine the glass transition temperature (Tg) of the solid polymer and can also be used to measure the LCST in solution. |

| Turbidimetry/DLS | PMOPA | Measure the LCST by monitoring changes in solution turbidity or particle size as a function of temperature. |

Applications in Drug Development and Biomaterials

The unique thermoresponsive properties of PMOPA make it a highly attractive material for various biomedical applications.

-

Thermoresponsive Drug Delivery : PMOPA can be formulated into nanoparticles or hydrogels that are stable at room temperature but collapse and release an encapsulated drug payload upon reaching body temperature (or another target temperature). [4][5]This allows for targeted, on-demand drug release.

-

Injectable Hydrogels : Solutions of PMOPA copolymers can be designed to be liquid at room temperature for easy injection, but then rapidly gel in situ upon warming to body temperature, forming a depot for sustained drug release or a scaffold for tissue engineering. [5][12]* Smart Surfaces : Surfaces can be grafted with PMOPA brushes to create materials that can reversibly switch between being hydrophilic/cell-adherent and hydrophobic/cell-repellent with small changes in temperature, which is useful for cell sheet engineering and biosensors.

Safety and Handling

As an acrylamide derivative, MOPA should be handled with care. Acrylamide itself is a known neurotoxin and suspected carcinogen. [1][13]

-

GHS Hazards : MOPA is classified as causing skin and serious eye irritation. [2]* Precautions : Always handle MOPA in a well-ventilated fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes. [7][8]

References

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/730149]

- This compound | 107374-86-7. Smolecule. [URL: https://www.smolecule.com/cas/107374-86-7/n-3-methoxypropyl-acrylamide]

- Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296200/]

- Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. [URL: https://www.researchgate.net/publication/230812328_Synthesis_and_Characterization_of_PolyN-3-dimethylamino_propyl_methacrylamide-co-itaconic_acid_Hydrogels_for_Drug_Delivery]

- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py01188a]

- This compound | C7H13NO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-Methoxypropyl_acrylamide]

- Chemical structure of the monomers; acrylamide and N-(3-aminopropyl) methacrylamide... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-the-monomers-acrylamide-and-N-3-aminopropyl-methacrylamide_fig1_328323284]

- Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. ResearchGate. [URL: https://www.researchgate.net/publication/343310864_Optical_properties_of_polymerization_N-3-methoxypropyl_acrylamide_polymer_gel_dosimeters_for_radiotherapy]

- Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. ResearchGate. [URL: https://www.researchgate.

-

Access to Poly{N-acrylamide} via Microwave-Assisted Synthesis and Control of LCST-Behavior in Water. ResearchGate. [URL: https://www.researchgate.net/publication/244738539_Access_to_PolyN-3-dimethylaminopropylmethacrylamide_via_Microwave-Assisted_Synthesis_and_Control_of_LCST-Behavior_in_Water]

- RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. ResearchGate. [URL: https://www.researchgate.net/publication/225156637_RAFT_polymerization_of_NN-diethylacrylamide_Influence_of_chain_transfer_agent_and_solvent_on_kinetics_and_induction_period]

- Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0021.pdf]

- Synthesis and Characterization of Poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymer. Tech Science Press. [URL: https://www.techscience.com/jpm/v26n1/41696]

- Functionalized Poly(N-isopropylacrylamide)-Based Microgels in Tumor Targeting and Drug Delivery. MDPI. [URL: https://www.mdpi.com/1999-4923/13/11/1912]

- Mechanism and regulation of LCST behavior in poly(hydroxypropyl acrylate)-based temperature-sensitive hydrogels. Journal of Materials Chemistry A (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ta/d2ta04907k]

- NIPAM™(N-Isopropyl acrylamide). KJ Chemicals Corporation. [URL: https://www.kjchemicals.co.jp/en/products/000028.html]

- SAFETY DATA SHEET - N-(Hydroxymethyl)acrylamide. Merck Millipore. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ProcessMSDS-Start?PlainSKU=MDA_CHEM-820675&Origin=PDP]

- Solubility study of polyacrylamide in polar solvents. ResearchGate. [URL: https://www.researchgate.net/publication/287170135_Solubility_study_of_polyacrylamide_in_polar_solvents]

- Controlled Radical Polymerization Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]

- A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. MDPI. [URL: https://www.mdpi.com/2073-4360/15/12/2681]

- POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. ResearchGate. [URL: https://www.researchgate.

- Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S003238619800677X]

- ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29469596/]

- Acrylamide, Synthesis and Properties. ResearchGate. [URL: https://www.researchgate.net/publication/271210107_Acrylamide_Synthesis_and_Properties]

- SAFETY DATA SHEET - Acrylamide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC423650010]

- AQUEOUS ACRYLAMIDE. SNF. [URL: https://www.snf.com/wp-content/uploads/2021/02/SNF_Acrylamide-Booklet_V10_02-2021.pdf]

- Tuning the LCST and UCST thermoresponsive behavior of poly(N,N-dimethylaminoethyl methacrylate) by electrostatic interactions with trivalent metal hexacyano anions and copolymerization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25475429/]

- Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University. [URL: https://www.cmu.

- Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [URL: https://dergipark.org.tr/en/pub/bjes/issue/68770/970868]

- Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [URL: https://www.mdpi.com/2073-4360/12/10/2288]

- RAFT Polymerization of N-[3-(Trimethoxysilyl)-propyl]acrylamide and Its Versatile Use in Silica Hybrid Materials. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/RAFT-Polymerization-of-N-%5B3-(Trimethoxysilyl)-propyl%5D-Vo-Boyer/3409a25032a39420b9e830f24259b32c6999a46c]

- The chemical structure of acrylamide/AMPS/N,N-dimethyl acrylamide... ResearchGate. [URL: https://www.researchgate.net/figure/The-chemical-structure-of-acrylamide-AMPS-N-N-dimethyl-acrylamide-DMAA-and_fig1_366113101]

- Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. ChemRxiv | Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/61ba4285d692102f974a6211]

- Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36913160/]

- Kris Matyjaszewski - Fundamentals of Controlled/Living Radical Polymerization. YouTube. [URL: https://www.youtube.

- Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical. CORE. [URL: https://core.ac.uk/download/pdf/206588231.pdf]

- Acrylamide (A8887) - Product Information Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/a8887/a8887pis.pdf]

- Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. MDPI. [URL: https://www.mdpi.com/2073-4360/11/6/991]

- Acrylamide (A3553) - Product Information Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/295/a3553/a3553pis.pdf]

Sources

- 1. Buy this compound | 107374-86-7 [smolecule.com]

- 2. This compound | C7H13NO2 | CID 10290850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. snf.com [snf.com]

- 8. einsteinmed.edu [einsteinmed.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. nj.gov [nj.gov]

Introduction: The Role and Significance of N-(3-Methoxypropyl)acrylamide

An In-Depth Technical Guide to the Purity and Analysis of N-(3-Methoxypropyl)acrylamide (MPA) Monomer

This compound (MPA), also known as NMPA, is a functionalized acrylamide monomer with the chemical formula C₇H₁₃NO₂.[1][2] Its unique structure, featuring a hydrophilic amide group and a flexible methoxypropyl side chain, imparts a valuable combination of properties to the polymers derived from it. These polymers find applications in diverse fields, from biomedical materials and drug delivery systems to advanced coatings and specialty adhesives.[3]

For researchers, scientists, and drug development professionals, the purity of the MPA monomer is not a trivial specification—it is the cornerstone of reproducibility, performance, and safety. The presence of even trace impurities can significantly alter polymerization kinetics, final polymer properties (such as molecular weight, hydrophilicity, and thermal stability), and, critically, the biocompatibility and toxicity profile of the end product. This guide provides a comprehensive framework for understanding, identifying, and quantifying impurities in MPA, ensuring the integrity of your research and development efforts.

Section 1: The Impurity Profile of this compound

Understanding potential impurities begins with the synthesis route. A common method for producing MPA involves the reaction of an acryloyl source, such as acryloyl chloride or acrylic anhydride, with 3-methoxypropylamine.[4] This process, along with subsequent storage and handling, can introduce several classes of impurities.

Common Impurities in MPA:

| Impurity Class | Specific Examples | Origin / Cause | Potential Impact |

| Starting Materials | 3-Methoxypropylamine, Acryloyl Chloride | Incomplete reaction during synthesis. | Alters stoichiometry; amine can act as a chain transfer agent. |

| By-products | Michael addition adducts (di-acylated amine) | Side reactions during synthesis. | Can act as a cross-linker, leading to gelation. |

| Hydrolysis Products | Acrylic Acid | Hydrolysis of acryloyl chloride or the MPA monomer itself. | Affects polymerization pH, can inhibit or retard polymerization. |

| Solvents | Acetonitrile, Dichloromethane | Residual solvents from synthesis or purification steps.[5] | Can be toxic; may interfere with polymerization. |

| Water | H₂O | Absorption from atmosphere, residual from synthesis. | Acts as a chain transfer agent, reducing molecular weight.[6] |

| Polymer | Poly(MPA) oligomers/polymers | Spontaneous polymerization during synthesis or storage. | Increases viscosity, reduces monomer concentration, can cause insolubility. |

| Inhibitor | MEHQ (Monomethyl ether hydroquinone) | Intentionally added for stabilization. | Concentration must be controlled; too high can prevent polymerization. |

Section 2: Comprehensive Analytical Strategy for Purity Assessment

A robust assessment of MPA purity relies not on a single technique but on a suite of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a complete and validated purity profile.

Workflow for Comprehensive Purity Analysis

The following diagram outlines a logical workflow for the complete purity assessment of a newly received or synthesized batch of MPA monomer.

Caption: Workflow for MPA monomer purity assessment.

Chromatographic Methods: Separating the Components

Chromatography is essential for separating the MPA monomer from its closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining the primary purity value and profiling non-volatile impurities like acrylic acid and oligomers.

-

Principle of Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. MPA, being moderately polar, can be well-retained and separated from more polar impurities (like acrylic acid) and less polar ones (like Michael addition by-products) on a C18 column. For highly polar species, alternative stationary phases like cyano-bonded columns can provide superior separation.[7] UV detection is effective as the acrylamide chromophore absorbs UV light, typically around 205-220 nm.[8]

-

Experimental Protocol: HPLC-UV Purity Assay

-

System Preparation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Agilent ZORBAX HILIC Plus (4.6 mm × 50 mm, 3.5 µm) or equivalent C18 column.[9]

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50 v/v).[7] For enhanced peak shape, 0.1% formic acid can be added.[8] All solvents must be HPLC grade and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.[9]

-

Standard Preparation: Prepare a stock solution of MPA reference standard at ~1 mg/mL in the mobile phase. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for linearity assessment.

-

Sample Preparation: Accurately weigh and dissolve the MPA test sample in the mobile phase to a final concentration of ~1 mg/mL.[10] Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards to establish a calibration curve. Inject the sample. Purity is calculated based on the area percent of the main peak relative to all other peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted 3-methoxypropylamine.

-

Principle of Causality: Due to the polarity and low volatility of MPA, direct GC analysis is challenging. Derivatization, typically silylation, is employed to convert the polar N-H group into a non-polar, more volatile trimethylsilyl (TMS) derivative.[11] This allows the compound to travel through the GC column for separation and subsequent identification by the mass spectrometer.

-

Experimental Protocol: GC-MS with Silylation

-

System Preparation: Use a GC-MS system with a split/splitless injector.

-

Column: A mid-polarity column such as a DB-35ms or equivalent is suitable for the derivatized analytes.[12]

-

Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

-

Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Injector: 250 °C, splitless mode.

-

MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

-

Derivatization:

-

In a GC vial, dissolve ~1 mg of the MPA sample in 500 µL of a dry solvent (e.g., acetonitrile).

-

Add 100 µL of a silylation reagent, such as MSTFA + 1% TMCS.[11]

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to derivatized standards.

-

Spectroscopic Methods: Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

-

Principle of Causality: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. Each unique proton and carbon atom gives a signal with a specific chemical shift, multiplicity, and integration. This "fingerprint" confirms the identity of MPA and allows for the detection of structural isomers or impurities with different chemical structures.

-

Data Interpretation:

-

¹H NMR (400 MHz, CDCl₃), δ (ppm):

-

~6.3-6.1 (m, 2H, CH₂=CH-)

-

~5.6 (m, 1H, CH₂=CH-)

-

~3.5 (t, 2H, -CH₂-O-)

-

~3.4 (q, 2H, -NH-CH₂-)

-

~3.3 (s, 3H, -O-CH₃)

-

~1.8 (p, 2H, -CH₂-CH₂-CH₂-)

-

A broad singlet for the N-H proton will also be present.

-

-

¹³C NMR (100 MHz, CDCl₃), δ (ppm):

-

~165.5 (C=O)

-

~131.0 (CH₂=CH-)

-

~126.0 (CH₂=CH-)

-

~70.0 (-CH₂-O-)

-

~58.5 (-O-CH₃)

-

~38.0 (-NH-CH₂-)

-

~29.5 (-CH₂-CH₂-CH₂-)

-

-

Self-Validation: The presence of signals corresponding to impurities like acrylic acid or unreacted 3-methoxypropylamine would be readily apparent and could be quantified if an internal standard is used.

-

Titration: Quantifying Specific Components

Karl Fischer (KF) Titration

This is the gold standard for determining water content, a critical parameter for polymerization.

-

Principle of Causality: The Karl Fischer reaction is a highly specific redox titration that consumes water.[13] Iodine is reacted with water in the presence of sulfur dioxide, an alcohol, and a base. The endpoint is reached when all the water is consumed, and excess iodine is detected, typically by an electrochemical sensor.[13]

-

Method Selection Diagram:

Sources

- 1. This compound | C7H13NO2 | CID 10290850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-メトキシプロピル)アクリルアミド contains MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 107374-86-7 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. Karl Fischer water content titration - Scharlab [scharlab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Acrylamide HPLC Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. agilent.com [agilent.com]

- 10. bfr.bund.de [bfr.bund.de]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem-agilent.com [chem-agilent.com]

- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]

Solubility of N-(3-Methoxypropyl)acrylamide in Organic Solvents: A Theoretical and Practical Guide for Researchers

An In-depth Technical Guide

Abstract

N-(3-Methoxypropyl)acrylamide (MPA) is a functional monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and radiotherapy dosimeters.[1] Despite its growing importance, quantitative data on its solubility in common organic solvents is conspicuously absent from the public literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of MPA. We will first explore the theoretical principles governing its solubility based on its molecular structure. Subsequently, this guide will present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific applications.

Introduction: Understanding this compound (MPA)

This compound is an organic compound with the empirical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] At room temperature, it is a colorless to light yellow liquid.[1] Its molecular structure is key to understanding its physical and chemical behavior, including its solubility.

The MPA molecule possesses several key functional regions:

-

An Amide Group (-CONH-): This polar group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the C=O oxygen).[2]

-

An Ether Group (-O-): The oxygen atom in the methoxypropyl chain can act as a hydrogen bond acceptor.

-

A Vinyl Group (CH₂=CH-): This nonpolar group is the site of polymerization.[1]

-

A Propyl Chain (-CH₂CH₂CH₂-): This flexible alkyl chain contributes to the molecule's nonpolar character.

This combination of polar and nonpolar functionalities gives MPA an amphiphilic character, suggesting it will exhibit a nuanced solubility profile across a range of solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Form | Liquid | [3] |

| Refractive Index | n20/D 1.475 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3-AA (Calculated) | 0.3 | [2] |

XLogP3 is a computed octanol-water partition coefficient, with a value near zero suggesting a balance between hydrophilic and lipophilic character.

Theoretical Framework for MPA Solubility

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] For MPA, its solubility in a given solvent is a direct result of the interplay between its ability to form hydrogen bonds and the balance of its polar and nonpolar segments.

The Role of Polarity and Hydrogen Bonding

The solubility of MPA is dictated by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

In Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are strong hydrogen bond donors and acceptors. MPA is expected to be soluble in these solvents due to the strong hydrogen bonds that can form between the solvent's hydroxyl groups and MPA's amide and ether functionalities. The amide N-H can also donate a hydrogen bond to the solvent.

-

In Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with MPA's N-H donor site and the polar C=O group. Solvents like THF also have an ether linkage, which is compatible with MPA's methoxy group. High solubility is anticipated in many of these solvents.

-

In Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak van der Waals forces. The polar amide group of MPA is highly incompatible with these solvents, leading to strong solute-solute (MPA-MPA) hydrogen bonding that the solvent cannot disrupt. Therefore, MPA is expected to have very low solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular forces at play.

Caption: Predicted interactions between MPA's functional groups and solvent classes.

Experimental Determination of MPA Solubility

Given the lack of published data, experimental determination is essential.[5] The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Solubility Screening

This rapid method is used to screen a wide range of solvents to identify candidates for further quantitative analysis.

Objective: To classify MPA as "Soluble," "Partially Soluble," or "Insoluble" in various organic solvents at a defined concentration.

Materials:

-

This compound (MPA)

-

A range of organic solvents (e.g., Water, Methanol, Ethanol, Acetone, Tetrahydrofuran (THF), Dichloromethane, Toluene, Hexane)

-

Small vials or test tubes with closures

-

Vortex mixer

-

Graduated cylinder or pipette

Procedure:

-

Preparation: Dispense 1 mL of the chosen solvent into a clean, dry vial.

-

Solute Addition: Add approximately 50 mg of MPA to the vial (this corresponds to ~5% w/v). The exact mass is not critical for this qualitative test, but consistency is important for comparison.

-

Mixing: Securely cap the vial and vortex for 30-60 seconds.

-

Observation: Allow the vial to stand for 5-10 minutes. Visually inspect the solution against a well-lit background.

-

Classification:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is hazy, or some solid material remains undissolved.

-

Insoluble: The vast majority of the MPA remains as a separate phase (liquid or solid).

-

-

Record: Log the results for each solvent.

The workflow for this screening process is outlined below.

Caption: Workflow for qualitative solubility screening of MPA.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration (e.g., in g/100 mL or mol/L) of MPA in a saturated solution of a given solvent at a controlled temperature.

Principle: An excess of the solute (MPA) is agitated with the solvent for a sufficient time to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solute, and its concentration is measured.

Materials:

-

This compound (MPA)

-

Selected solvent(s)

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Apparatus for concentration measurement (e.g., Gravimetric: evaporation dish, oven; Spectroscopic: UV-Vis spectrophotometer and cuvettes; Chromatographic: HPLC system)

Procedure:

-

System Preparation: Add a measured volume of solvent (e.g., 5 mL) to a vial.

-

Add Excess Solute: Add an amount of MPA that is significantly more than is expected to dissolve (based on qualitative screening). This ensures a saturated solution is formed.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker (e.g., set to 25 °C). Agitate at a moderate speed for at least 24 hours. Causality Check: 24 hours is a standard starting point to ensure the system reaches equilibrium. For novel systems, a time-point study (e.g., analyzing at 12, 24, and 48 hours) is recommended to validate that the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle. Trustworthiness Check: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed, clean vial. Record the exact volume transferred.

-

Concentration Analysis (Gravimetric Method Example): a. Record the mass of the vial containing the filtered solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant. c. Record the final mass of the vial containing the dried MPA residue.

-

Calculation:

-

Mass of dissolved MPA = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (g / 100 mL) = (Mass of dissolved MPA / Volume of sample in mL) * 100

-

The workflow for this quantitative method is detailed below.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Summary and Practical Implications

The data generated from these experiments should be compiled into a comprehensive table to facilitate analysis and solvent selection.

Table 2: Template for Experimental Solubility Data of MPA at 25°C

| Solvent | Solvent Class | Qualitative Result | Quantitative Solubility ( g/100 mL) |

| Water | Polar Protic | [Record Result] | [Record Result] |

| Ethanol | Polar Protic | [Record Result] | [Record Result] |

| Acetone | Polar Aprotic | [Record Result] | [Record Result] |

| Tetrahydrofuran | Polar Aprotic | [Record Result] | [Record Result] |

| Toluene | Nonpolar | [Record Result] | [Record Result] |

| Hexane | Nonpolar | [Record Result] | [Record Result] |

Understanding the solubility of MPA is critical for its practical application:

-

Polymer Synthesis: The choice of solvent is paramount for achieving homogeneous reaction conditions for polymerization. For hydrogel synthesis, solubility in water or aqueous/alcohol mixtures is essential.[7]

-

Formulation Development: In drug delivery applications, the solubility of MPA-based polymers will dictate the choice of solvents for processing and formulation.

-

Purification: Knowledge of solubility is key to developing purification strategies, such as anti-solvent precipitation, to isolate synthesized polymers or remove unreacted monomer.

Safety Considerations

This compound is classified as a skin and eye irritant.[2][3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). Available at: [Link]

-

PubChem. This compound | C7H13NO2 | CID 10290850. Available at: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available at: [Link]

-

Pace University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Emerald Publishing. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. Pigment & Resin Technology, 52(6), 755–760 (2023). Available at: [Link]

Sources

- 1. Buy this compound | 107374-86-7 [smolecule.com]

- 2. This compound | C7H13NO2 | CID 10290850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-甲氧基丙基)丙烯酰胺 contains MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. This compound Yes MEHQ inhibitor, 95 107374-86-7 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. emerald.com [emerald.com]

An In-Depth Technical Guide to N-(3-Methoxypropyl)acrylamide (NMPA) for Advanced Biomedical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Methoxypropyl)acrylamide (CAS No. 107374-86-7), a versatile monomer for the synthesis of advanced functional polymers. We will delve into its synthesis, polymerization, physicochemical properties, and burgeoning applications in the biomedical field, with a particular focus on the development of intelligent drug delivery systems.

Introduction: The Versatility of an N-Substituted Acrylamide

This compound, hereafter referred to as NMPA, is an organic compound featuring a reactive acrylamide moiety and a pendant methoxypropyl group.[1] This unique structure imparts a valuable combination of properties to its corresponding polymers, most notably thermoresponsiveness, which is of significant interest in the design of "smart" biomaterials. As an alternative to more commonly studied N-substituted acrylamides like N-isopropylacrylamide (NIPAM), NMPA offers a distinct profile for creating materials with tailored properties for applications ranging from drug delivery and tissue engineering to radiotherapy dosimetry.[1][2]

The amide bond in the NMPA monomer provides greater hydrolytic stability compared to acrylate-based monomers, a crucial feature for materials intended for physiological environments.[3] This guide will provide the foundational knowledge and practical protocols necessary to harness the potential of NMPA in your research and development endeavors.

Physicochemical Properties of NMPA

A thorough understanding of the monomer's properties is fundamental to its successful application. NMPA is a colorless to light yellow liquid at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 107374-86-7 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1][4] |

| Molecular Weight | 143.18 g/mol | [1][4] |

| Density | 1.023 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.475 | [4] |

| Storage Temperature | 2-8°C | [4] |

| Inhibitor | Contains MEHQ | [4] |

| Synonyms | MPAM, NMPA | [4][5] |

Synthesis of this compound

The most direct and widely adopted method for synthesizing NMPA is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[6][7] In this case, 3-methoxypropylamine is reacted with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[1][7] The reaction is typically performed in a two-phase system (water and an organic solvent) or in an anhydrous organic solvent with a non-nucleophilic base.[6][8] The use of a base is critical to scavenge the HCl generated, driving the reaction to completion. Performing the reaction at a reduced temperature (e.g., 0 °C) is crucial to minimize side reactions, such as the polymerization of acryloyl chloride or the Michael addition of the amine to the newly formed acrylamide.

Figure 1: Simplified workflow of NMPA synthesis via the Schotten-Baumann reaction.

Detailed Experimental Protocol for NMPA Synthesis

This protocol is adapted from standard procedures for acrylamide synthesis.[8][9]

Materials:

-

3-Methoxypropylamine (1.0 eq)

-

Acryloyl chloride (1.0-1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydroquinone (polymerization inhibitor)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxypropylamine (1.0 eq) and a catalytic amount of hydroquinone in anhydrous DCM.

-

Addition of Base: Add the non-nucleophilic base (e.g., TEA, 1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent unwanted polymerization.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 1-2 hours while stirring vigorously. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure NMPA.

Controlled Radical Polymerization of NMPA

To synthesize well-defined polymers with predictable molecular weights and low dispersity—essential for high-performance biomedical applications—controlled radical polymerization (CRP) techniques are employed.[10] For NMPA, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been shown to be particularly effective.[4][11]

RAFT Polymerization: A Superior Method for NMPA

While Nitroxide-Mediated Polymerization (NMP) has been explored for NMPA, it often results in low yields and poor control over the polymer architecture (high dispersity, Đ ~ 1.5–1.6).[4][] In contrast, RAFT polymerization provides excellent control, yielding polymers with narrow molecular weight distributions (Đ ~ 1.2–1.4) and enabling the synthesis of block copolymers.[4]

The success of RAFT polymerization lies in the rapid equilibrium between active (propagating) radical chains and dormant chains, mediated by a RAFT agent (a dithioester or similar compound). This allows for simultaneous growth of all polymer chains.

Figure 2: General experimental workflow for the RAFT polymerization of NMPA.

Detailed Protocol for RAFT Polymerization of Poly(NMPA)

This protocol outlines the synthesis of a well-defined poly(NMPA) homopolymer.

Materials:

-

This compound (NMPA), inhibitor removed

-

RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][10]

-

Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

-

Inhibitor Removal: Pass NMPA through a short column of basic alumina to remove the MEHQ inhibitor.

-

Reaction Setup: In a Schlenk flask, dissolve NMPA, the RAFT agent, and AIBN in anhydrous DMF. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.1).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 70 °C) and stir.[10]

-

Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing monomer conversion by ¹H NMR spectroscopy.

-

Termination and Purification: After the desired conversion is reached (or after a set time), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a stirred, cold non-solvent (e.g., diethyl ether).

-

Drying: Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.

Characterization of Monomer and Polymer

¹H NMR Spectroscopy: Used to confirm the structure of the synthesized NMPA monomer and to determine monomer conversion during polymerization. For poly(NMPA), NMR is used to verify the polymer structure and, in some cases, to estimate the number-average molecular weight (Mₙ) by analyzing the ratio of polymer repeat unit signals to the end-group signals from the RAFT agent.[5][13]

Gel Permeation Chromatography (GPC): The primary technique for determining the molecular weight (Mₙ and Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the synthesized polymer. A low dispersity value (e.g., < 1.3) is indicative of a successful controlled polymerization.[14] Note that GPC analysis of polyacrylamides can be challenging; careful selection of the mobile phase and calibration standards is required for accurate results.[5]

Key Application: Thermoresponsive Polymers for Drug Delivery

Polymers synthesized from NMPA exhibit a Lower Critical Solution Temperature (LCST).[4] Below the LCST, the polymer is soluble in water due to hydrogen bonding between the polymer chains and water molecules. Above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into globules as polymer-polymer hydrophobic interactions become dominant.[15][16]

For poly(NMPA), the cloud point temperature (an indicator of the LCST) is reported to be in the range of 73-92 °C.[4] While this is above physiological temperature, the LCST can be readily tuned by copolymerizing NMPA with other monomers. For instance, copolymerizing with a more hydrophobic monomer will lower the LCST, while incorporating a more hydrophilic monomer will raise it.[17] This tunability is a cornerstone of its utility in drug delivery.

Designing a Thermoresponsive Drug Delivery System

Hydrogels based on NMPA copolymers can be designed to be injectable liquids at room temperature that form a gel depot in situ upon injection into the body (which is at ~37 °C).[2][18] This depot can then provide sustained release of an encapsulated drug.

Figure 3: Workflow for a thermoresponsive drug delivery system using an NMPA-based copolymer.

This approach can increase the local concentration of a therapeutic agent, improving efficacy while reducing systemic side effects.[19][20]

Safety and Handling

As an acrylamide derivative, NMPA should be handled with care. While specific toxicology data for NMPA is limited, it is prudent to treat it with the same precautions as other acrylamides, which are known neurotoxins and suspected carcinogens.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place at the recommended temperature of 2-8 °C.[4] The monomer is typically supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization.

Conclusion

This compound is a monomer with significant potential for the creation of advanced, functional polymers. Its synthesis is straightforward, and it is particularly amenable to controlled polymerization via RAFT, allowing for the creation of well-defined polymer architectures. The thermoresponsive nature of its polymers, characterized by a tunable LCST, makes it a valuable building block for developing smart hydrogels for controlled drug delivery and other biomedical applications. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize NMPA to advance their work in the cutting-edge fields of drug development and materials science.

References

-

R Discovery. Using controlled radical polymerization to confirm the lower critical solution temperature of an N‐(alkoxyalkyl) acrylamide polymer in aqueous solution. Available from: [Link]

-

Jahan, S., et al. (2021). Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. Polymers (Basel). Available from: [Link]

-

MDPI. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. Available from: [Link]

-

Elsevier. Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

-

Al-bardan, O., et al. (2022). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Polymers (Basel). Available from: [Link]

-

PubMed. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release. Available from: [Link]

-

ResearchGate. Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Available from: [Link]

-

ResearchGate. RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Available from: [Link]

-

ResearchGate. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. Available from: [Link]

-

Royal Society of Chemistry. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. Available from: [Link]

-

MDPI. A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. Available from: [Link]

-

PrepChem.com. Synthesis of N-(3-Morpholinopropyl)acrylamide. Available from: [Link]

-

Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega. Available from: [Link]

-

Giner-Casares, J. J., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers (Basel). Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of E-8 coded poly[N-(3-ethoxypropyl)acrylamide] polymer synthesized with the PEG34⁻Br2 macroinitiator. Available from: [Link]

-

Pispas, S., et al. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers (Basel). Available from: [Link]

-

ResearchGate. Improvement on the performance this compound polymer-gel dosimeter by the addition of inorganic salt for application in radiotherapy dosimetry. Available from: [Link]

-

Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules. Available from: [Link]

-

Frontiers. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers in Materials. Available from: [Link]

-

MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]

-

Agilent. GPC of Poly(n-isopropylacrylamide) Smart Material with Universal Calibration using the Agilent 390-MDS Multi Detector Suite. Available from: [Link]

-

Witus, L. S., et al. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers in Materials. Available from: [Link]

-

ResearchGate. Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. Available from: [Link]

-

NIH. Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials. Available from: [Link]

-

Stanford University. Water Dynamics in Aqueous Poly-N-Isopropylacrylamide Below and Through the Lower Critical Solution Temperature. Available from: [Link]

-

ResearchGate. Synthesis and characterization of acrylamide and 2‐hydroxylpropyl methacrylate hydrogels for specialty applications. Available from: [Link]

Sources

- 1. Buy this compound | 107374-86-7 [smolecule.com]

- 2. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of N-(3-Methoxypropyl)acrylamide Under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive examination of the chemical stability and hydrolysis of N-(3-Methoxypropyl)acrylamide (NMPA) in both acidic and basic aqueous environments. NMPA is a key monomer in the synthesis of functional polymers utilized in diverse applications, from biomedical hydrogels to industrial coatings. Understanding its degradation profile through hydrolysis is paramount for predicting material longevity, ensuring product stability, and controlling performance characteristics in aqueous systems. This document delineates the mechanistic pathways of acid- and base-catalyzed hydrolysis, offers field-proven insights into reaction kinetics and influencing factors, and provides detailed experimental protocols for monitoring these transformations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMPA's aqueous stability.

Introduction: The Significance of NMPA Stability

This compound (NMPA) is a versatile N-substituted acrylamide monomer. Its utility stems from the combination of a reactive vinyl group, enabling polymerization, and a hydrophilic, flexible methoxypropyl side chain. This structure imparts unique properties to polymers, influencing their solubility, thermal response, and biocompatibility. However, the amide linkage inherent to NMPA is susceptible to hydrolysis, a chemical process that cleaves the bond through the action of water, yielding acrylic acid and 3-methoxypropylamine.

The rate and extent of this hydrolysis are critically dependent on the pH of the surrounding medium. In acidic or basic conditions, the reaction is significantly accelerated. For applications such as drug delivery systems, where a polymer matrix must remain stable for a defined period, or in industrial formulations exposed to varying pH, understanding the kinetics and mechanisms of NMPA hydrolysis is not merely an academic exercise—it is a prerequisite for rational material design and predicting performance. This guide provides the foundational knowledge and practical methodologies to investigate and control this critical degradation pathway.

Mechanistic Insights into NMPA Hydrolysis

The hydrolysis of the amide bond in NMPA, while slow in neutral water, is catalyzed by the presence of acid or base. The fundamental mechanisms are rooted in the principles of nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: A Proton-Driven Pathway

Under acidic conditions, the hydrolysis of NMPA proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (hydronium ion) from the acidic solution. This is a rapid equilibrium step. Resonance stabilization of the resulting positive charge makes the carbonyl carbon a significantly better electrophile.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This is a critical step as it converts the amine moiety into a much better leaving group (an amine is a weak base, whereas an amide anion is a very strong base).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-methoxypropylamine as a neutral molecule.

-

Deprotonation: The resulting protonated carboxylic acid (acrylic acid) is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.

Under acidic conditions, the liberated 3-methoxypropylamine will be protonated to form its corresponding ammonium salt, which prevents it from participating in the reverse reaction. This renders the overall acid-catalyzed hydrolysis of amides effectively irreversible.

Diagram: Acid-Catalyzed Hydrolysis of NMPA

Caption: Mechanism of acid-catalyzed NMPA hydrolysis.

Base-Catalyzed Hydrolysis: A Hydroxide-Initiated Cascade

In a basic medium, the hydrolysis of NMPA is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is also multi-step and effectively irreversible, but for different reasons than the acid-catalyzed route.

The mechanism unfolds as follows:

Methodological & Application

Application Note & Protocols: Precision Synthesis of Thermoresponsive Poly(N-(3-Methoxypropyl)acrylamide) via Controlled Radical Polymerization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond Conventional Polymerization

N-(3-Methoxypropyl)acrylamide (MOPAM) is an intriguing monomer that, upon polymerization, yields a thermoresponsive polymer, poly(MOPAM), exhibiting a Lower Critical Solution Temperature (LCST). This property, where the polymer reversibly transitions from a soluble to an insoluble state in an aqueous solution upon heating, makes it a prime candidate for "smart" materials in biomedical applications.[1][2][3] However, unlocking its full potential in sophisticated fields like targeted drug delivery or tissue engineering demands exquisite control over the polymer's architecture—specifically, its molecular weight, dispersity (Đ), and end-group fidelity.[4]

Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control, which can lead to unpredictable material performance. Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), provides the necessary precision. This guide offers an in-depth exploration and validated protocols for synthesizing well-defined poly(MOPAM) using two powerful CRP techniques: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

The protocols herein are designed not merely as procedural steps but as self-validating systems, explaining the causality behind reagent selection and reaction conditions to empower researchers to adapt and innovate.

The Principle of Control: A Dynamic Equilibrium

All CRP techniques are predicated on establishing a rapid and reversible dynamic equilibrium between a minute population of active, propagating radical species and a vast majority of dormant species. This mechanism ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity (typically Đ < 1.5) and predictable molecular weights determined by the monomer-to-initiator ratio.

Caption: Fig. 1: General equilibrium in Controlled Radical Polymerization.

RAFT Polymerization of MOPAM: Versatility and Tolerance

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is renowned for its compatibility with a wide array of monomers and solvents. The control is mediated by a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers the propagating radical, ensuring uniform chain growth.

RAFT Mechanism Rationale

The core of the RAFT process involves a degenerative chain transfer mechanism where the propagating radical (Pₙ•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate then fragments, either returning to the starting species or releasing a new radical (R•) that initiates a new polymer chain. A rapid equilibrium is established, allowing for controlled growth.

Caption: Fig. 2: Mechanism of RAFT Polymerization.

Protocol: RAFT Polymerization of MOPAM

This protocol targets a poly(MOPAM) with a degree of polymerization (DP) of 100. The molecular weight is controlled by the ratio of monomer to RAFT agent.

Materials:

-

Monomer: this compound (MOPAM), inhibitor removed (pass through a basic alumina column).

-

RAFT Agent: 4-Cyanopentanoic acid dithiobenzoate (CPAD). Justification: Dithiobenzoates are highly effective for controlling acrylamide polymerization.[5]

-

Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA). Justification: Its decomposition rate is suitable for common polymerization temperatures (60-80°C), and the carboxylic acid functionality can be useful for subsequent bioconjugation.[5]

-

Solvent: Anhydrous 1,4-Dioxane. Justification: A good solvent for both the monomer and the resulting polymer, with a suitable boiling point.

Table 1: Reagent Quantities for Target DP = 100

| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |

| MOPAM | 143.18 | 1432 | 10.0 | 100 |

| CPAD (CTA) | 279.38 | 27.9 | 0.1 | 1 |

| ACVA (Initiator) | 280.28 | 5.6 | 0.02 | 0.2 |

| 1,4-Dioxane | - | 5.0 mL | - | - |

Causality: The [CTA]:[Initiator] ratio is typically between 3:1 and 10:1. A higher ratio minimizes the population of chains initiated by the thermal initiator that do not contain the RAFT end-group, thus improving control and lowering dispersity. Here, we use a 5:1 ratio.

Procedure:

-

Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add MOPAM (1432 mg, 10.0 mmol), CPAD (27.9 mg, 0.1 mmol), and ACVA (5.6 mg, 0.02 mmol).

-

Solvation: Add 5.0 mL of 1,4-dioxane to the flask. Seal the flask with a rubber septum.

-

Deoxygenation (Crucial Step): Purge the solution with dry nitrogen or argon for 30 minutes while stirring in an ice bath. Oxygen is a radical scavenger and will inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Let the reaction proceed for the desired time (e.g., 6-12 hours). Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR.

-

Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether (~200 mL) with vigorous stirring. The polymer will precipitate as a solid.

-

Isolation: Decant the solvent and re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone). Repeat the precipitation step two more times to ensure the removal of unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer under vacuum at room temperature overnight.

ATRP of MOPAM: A Robust and Well-Studied Method

Atom Transfer Radical Polymerization (ATRP) is a highly versatile CRP method that uses a transition metal complex (typically copper-based) to reversibly activate a dormant species, an alkyl halide initiator.

ATRP Mechanism Rationale